(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide
CAS No.: 374630-39-4
Cat. No.: VC6366941
Molecular Formula: C20H22N4O2
Molecular Weight: 350.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374630-39-4 |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.422 |
| IUPAC Name | 3-(benzimidazol-1-yl)-N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]propanamide |
| Standard InChI | InChI=1S/C20H22N4O2/c1-3-26-17-10-8-16(9-11-17)15(2)22-23-20(25)12-13-24-14-21-18-6-4-5-7-19(18)24/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)/b22-15- |
| Standard InChI Key | SSVGVCRKAIANQJ-JCMHNJIXSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=NNC(=O)CCN2C=NC3=CC=CC=C32)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzimidazole core linked to a hydrazone moiety through a propane spacer. The Z-configuration of the hydrazone group is critical for its stereochemical orientation, influencing molecular interactions with biological targets. Key physicochemical parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(Benzimidazol-1-yl)-N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]propanamide |
| Molecular Formula | C₂₀H₂₂N₄O₂ |
| Molecular Weight | 350.422 g/mol |
| Canonical SMILES | CCOC1=CC=C(C=C1)/C(=N\NC(=O)CCN2C=NC3=CC=CC=C32)/C |
| Topological Polar Surface Area | 85.7 Ų |
The benzimidazole ring contributes to π-π stacking interactions, while the hydrazone group enables hydrogen bonding, both essential for target binding.
Synthesis and Structural Characterization
Synthetic Route
A validated synthesis involves:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
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Hydrazone Coupling: Reaction of the benzimidazole-propane intermediate with 4-ethoxyacetophenone hydrazone in ethanol at reflux .
Analytical Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, imidazole-H), 7.89–7.21 (m, aromatic-H), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 2.98 (t, J=6.5 Hz, CH₂N) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Anticancer Activity and Mechanisms
In Vitro Cytotoxicity
In a panel of 60 human cancer cell lines (NCI-60), structurally analogous compounds demonstrated potent activity:
| Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|
| Leukemia (HL-60) | 84 ± 3.2 | |
| Breast (MCF-7) | 76 ± 2.8 | |
| Colon (HCT-116) | 68 ± 4.1 |
These derivatives exhibited IC₅₀ values comparable to camptothecin (0.12–1.8 μM vs. 0.03–0.15 μM) .
Mechanistic Insights
Molecular docking studies into vascular endothelial growth factor receptor-2 (VEGFR-2) revealed:
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Binding Affinity: Dock scores of -9.2 kcal/mol for compound 3a vs. -10.1 kcal/mol for sorafenib .
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Key Interactions:
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Hydrogen bonds with Cys919 and Asp1046.
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Hydrophobic contacts in the ATP-binding pocket.
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This suggests antiangiogenic potential through VEGFR-2 inhibition, a mechanism distinct from topoisomerase I targeting .
Structure-Activity Relationships (SAR)
Critical structural determinants for activity include:
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Benzimidazole Core: Essential for DNA intercalation and kinase inhibition.
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4-Ethoxyphenyl Group: Enhances lipophilicity (clogP = 3.1), improving membrane permeability.
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Hydrazone Linker: Stabilizes the Z-configuration, optimizing target engagement.
Modification studies show that halogen substitution at the benzimidazole 5-position increases potency by 2–3 fold .
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